Bimosiamose disodium
Overview
Description
Bimosiamose disodium is a small molecule drug . It is a pan-selectin antagonist developed for the treatment of acute and chronic inflammatory disorders . This compound belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Molecular Structure Analysis
The molecular formula of Bimosiamose disodium is C46H52Na2O16 . The average molecular weight is 906.886 . The InChI Key is ZGEPTUZKSXWWAB-PNGDFCJYSA-L . For a detailed molecular structure, please refer to resources such as DrugBank .
Physical And Chemical Properties Analysis
Bimosiamose disodium has a molecular weight of 906.890 and a chemical formula of C46H52Na2O16 . The elemental analysis shows that it contains Carbon (60.92%), Hydrogen (5.78%), Sodium (5.07%), and Oxygen (28.23%) .
Scientific Research Applications
Pharmacokinetics and Tolerability
Meyer et al. (2007) conducted studies to investigate the tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males. Their research found that single and multiple inhalations of bimosiamose disodium up to 70 mg were well-tolerated, with systemic bioavailability remaining low after inhalation (Meyer et al., 2007).
Application in Inflammatory Disorders
Bimosiamose disodium has been explored for its potential in treating inflammatory disorders. Meyer et al. (2005) studied its safety, pharmacokinetics, and pharmacokinetically relevant physicochemical characteristics after intravenous administration, suggesting its role in treating acute and chronic inflammatory disorders (Meyer et al., 2005).
Efficacy in Psoriasis
Friedrich et al. (2006) demonstrated the efficacy of bimosiamose in both pre-clinical models of psoriasis and in psoriatic patients. Their study indicated that bimosiamose could reduce disease severity and development of psoriatic plaques, highlighting its potential as a treatment strategy for psoriasis (Friedrich et al., 2006).
Reduction of Myocardial Ischemia/Reperfusion Injury
Onai et al. (2003) investigated the efficacy of bimosiamose in a rat model of myocardial ischemia/reperfusion injury. Their results showed that bimosiamose could significantly reduce infarction area and preserve left ventricular function, suggesting its potential therapeutic application in myocardial injury (Onai et al., 2003).
Treatment of Asthma
Beeh et al. (2006) evaluated the effect of inhaled bimosiamose on allergen-induced late asthmatic reactions in mild asthmatics, finding significant attenuation of the maximum late asthmatic reaction compared to placebo. This indicates bimosiamose’s potential as a novel therapeutic strategy in asthma treatment (Beeh et al., 2006).
Attenuation of Airway Inflammation in COPD
Watz et al. (2013) conducted a study on patients with chronic obstructive pulmonary disease (COPD), showing that inhalation of Bimosiamose led to a decrease in inflammatory parameters, suggesting its role in attenuating airway inflammation in COPD (Watz et al., 2013)
Safety And Hazards
properties
IUPAC Name |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52Na2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bimosiamose disodium | |
CAS RN |
187269-60-9 | |
Record name | Bimosiamose disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIMOSIAMOSE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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